Benzanthrone
Overview
Description
It appears as a light yellow to brown-green solid and is insoluble in water . Benzanthrone is primarily used as an intermediate in the production of anthraquinone-based dyes . It is known for its fluorescent and luminescent properties, making it useful in various applications such as photosensitization and charge transport materials .
Mechanism of Action
Target of Action
Benzanthrone (BZA) is a polycyclic aromatic hydrocarbon . It primarily interacts with the most lipophilic parts of tissues, namely, with the lipids of cell membranes . This interaction is due to the strong hydrophobicity of the this compound core, which consists of four fused aromatic rings .
Mode of Action
This compound’s interaction with its targets results in significant changes in the photophysical properties of the compound. The this compound core, consisting of four fused aromatic rings, has a strong hydrophobicity and primarily interacts with the most lipophilic parts of tissues, namely, with the lipids of cell membranes . This interaction is due to the strong hydrophobicity of the this compound core .
Biochemical Pathways
This compound dyes are a well-known class of fluorescent probes that emit in the spectral region from yellow-green to red-purple, depending on the dye structure . These compounds are of great interest for biomedical research and diagnostics due to their favorable spectral characteristics, such as large extinction coefficient, marked Stokes shift, negligible fluorescence in an aqueous phase, and the ability to intramolecular charge transfer (ICT) within the chromophoric system .
Pharmacokinetics
It is known that this compound is a yellow solid and is insoluble in water This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by its physical and chemical properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its interactions with cell membranes and its ability to act as a fluorescent probe . Its derivatives have been found to possess excellent photochemical properties . Moreover, this compound causes itching and burning sensations on exposed skin, together with erythema, dermatitis, and skin pigmentation .
Action Environment
This compound’s action, efficacy, and stability are influenced by environmental factors. Its behavior was found to be dependent on the polarity of the medium, showing strong fluorescent solvatochromism arising from the donor–acceptor nature of the this compound carbonyl group and electron-rich substituted amino group . This suggests that the environment in which this compound is used can significantly impact its effectiveness and stability.
Preparation Methods
Benzanthrone is synthesized through the reduction of anthraquinone to anthrone, followed by alkylation with a mixture of glycerol and sulfuric acid . Industrial production methods often involve the reaction of anthraquinone with glycerol and/or acrolein using anthrone as a reducing agent . This process can be carried out in the presence of dehydration catalysts to improve efficiency .
Chemical Reactions Analysis
Benzanthrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: The reduction of this compound can lead to the formation of anthrone derivatives.
Substitution: This compound can undergo substitution reactions with various nucleophiles, such as amino and alkoxy groups.
Common reagents used in these reactions include sulfuric acid, glycerol, and various reducing agents like iron, zinc, and copper . Major products formed from these reactions include violanthrone and other this compound derivatives .
Scientific Research Applications
Benzanthrone and its derivatives have a wide range of scientific research applications:
Comparison with Similar Compounds
Benzanthrone is often compared with other polycyclic aromatic hydrocarbons and anthraquinone derivatives. Similar compounds include:
Anthraquinone: Used as a precursor in the synthesis of this compound.
Violanthrone: A derivative of this compound with similar luminescent properties.
3-Methoxythis compound: Known for its use as a hydrophobic fluorescent probe.
This compound’s uniqueness lies in its versatile applications in both industrial and scientific research fields, particularly due to its excellent fluorescent and luminescent properties .
Properties
IUPAC Name |
benzo[a]phenalen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-17-14-8-2-1-7-12(14)13-9-3-5-11-6-4-10-15(17)16(11)13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKPVYBUJRAUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
Record name | BENZANTHRONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052566 | |
Record name | Benz[de]anthracen-7-one | |
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Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzanthrone appears as yellow needles. (NTP, 1992), Pale yellow solid; [Merck Index] Light yellow powder; [Alfa Aesar MSDS] | |
Record name | BENZANTHRONE | |
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Record name | Benzanthrone | |
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Solubility |
@ 20 °C: 0.52 G IN 100 G GLACIAL ACETIC ACID, @ 20 °C: 1.61 G IN 100 G BENZENE, @ 20 °C: 2.05 G IN 100 G CHLOROBENZENE, SOL IN ALCOHOL & OTHER ORG SOLVENTS | |
Record name | BENZANTHRONE | |
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Vapor Pressure |
1 mmHg at 437 °F ; 40 mmHg at 662.0 °F (NTP, 1992), 0.00000022 [mmHg] | |
Record name | BENZANTHRONE | |
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URL | https://cameochemicals.noaa.gov/chemical/19853 | |
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Color/Form |
PALE YELLOW NEEDLES FROM XYLENE OR ALCOHOL | |
CAS No. |
82-05-3 | |
Record name | BENZANTHRONE | |
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Record name | Benzanthrone | |
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Record name | 7H-Benz[de]anthracen-7-one | |
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Record name | Benz[de]anthracen-7-one | |
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Record name | Benz[de]anthracen-7-one | |
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Melting Point |
338 °F (NTP, 1992), 170 °C | |
Record name | BENZANTHRONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19853 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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